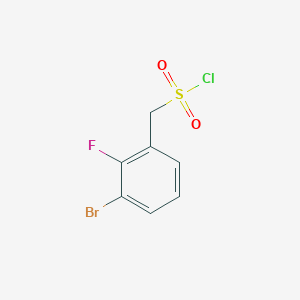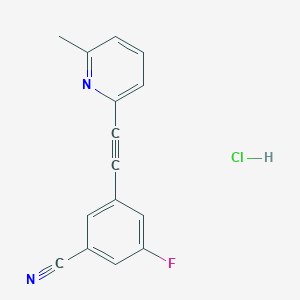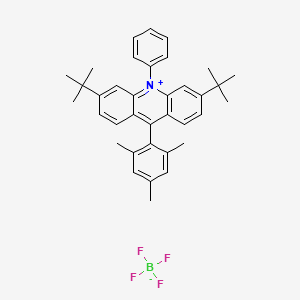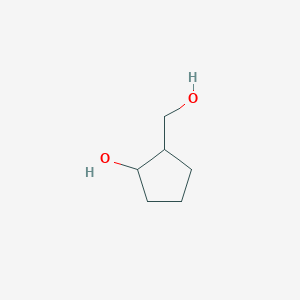![molecular formula C22H16ClN5O4 B2454413 2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide CAS No. 1005304-51-7](/img/structure/B2454413.png)
2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide” is a complex organic molecule. Its molecular formula is C22H16ClN5O4 . The compound contains several functional groups, including a chloro group, a nitro group, and an amide group .
Molecular Structure Analysis
The molecular structure of this compound is determined by its atomic composition and the arrangement of its atoms. It contains a pyridopyrimidinone core, which is a bicyclic system consisting of a pyridine ring fused with a pyrimidinone ring. This core is substituted at various positions with a chloro group, a nitro group, and a phenyl group bearing a methyl and an amide substituent .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the amide group might participate in condensation or hydrolysis reactions, while the nitro group could be involved in reduction reactions. The chloro group is a good leaving group and could be displaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by its polarity, and its melting and boiling points would depend on the strength of intermolecular forces. Unfortunately, specific data on these properties are not available .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
Researchers have been exploring the synthesis and pharmacological properties of various pyrimidine derivatives, including structures closely related to the compound of interest. In one study, the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones derived from pyridine-4-carbohydrazides were described. These compounds showed significant antidepressant and nootropic activities, suggesting the potential of the pyrimidine structure as a central nervous system (CNS) active agent (Thomas et al., 2016).
Anticancer Applications
A notable application of related pyrimidine derivatives is in the field of cancer research. For instance, studies have focused on improving the oral absorption and bioavailability of poorly water-soluble drugs like HO-221, a compound under development as an anticancer agent. The research highlighted techniques such as wet-bead milling to produce submicron particle sizes, which significantly improved the dissolution rate and oral absorption of the drug in animal models (Kondo et al., 1993).
Chemical Properties and Interactions
The compound's chemical properties and interactions, such as dimerization via hydrogen bonding and its implications for drug design and supramolecular chemistry, have been a subject of research. For example, the dimerization behavior of ureidopyrimidones via quadruple hydrogen bonding has been documented, showcasing the compound's ability to form stable dimers in solution, which could influence its pharmacological properties and applications in drug formulation (Beijer et al., 1998).
Antimicrobial Activity
Some pyrimidine derivatives have been evaluated for their antimicrobial activity, suggesting the broad utility of these compounds beyond CNS and cancer therapies. Pyrimidine salts synthesized with chloranilic and picric acids were tested for their antibacterial and antifungal activities, with certain compounds displaying significant inhibition against microbial growth (Mallikarjunaswamy et al., 2013).
Drug Formulation and Stability
Research on using pentafluorophenyl as a Lewis acid to stabilize a cis secondary amide conformation in pyrimidinyl pentafluorobenzamides sheds light on the strategies for improving drug stability and formulation. This study highlights the importance of molecular conformation on the solubility and, ultimately, the bioavailability of pharmaceutical compounds (Forbes et al., 2001).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O4/c1-12-10-14(27-13(2)25-20-17(22(27)30)4-3-9-24-20)6-8-19(12)26-21(29)16-7-5-15(28(31)32)11-18(16)23/h3-11H,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWBCKYNNCZGFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2454334.png)


![N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2454340.png)




![Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)benzoate](/img/structure/B2454346.png)
![2-[3-cyano-6-pyridin-3-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2454347.png)

![5-(5-Chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2454351.png)